5-(3,4-dimethoxyphenyl)-2-(prop-2-en-1-ylsulfanyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione
Description
This compound belongs to the pyrimido[4,5-b]quinoline family, characterized by a fused heterocyclic core with substituents that modulate its physicochemical and biological properties. The structure features a 3,4-dimethoxyphenyl group at position 5 and a prop-2-en-1-ylsulfanyl (allylthio) moiety at position 2.
Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-2-prop-2-enylsulfanyl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-4-10-30-22-24-20-19(21(27)25-22)17(18-13(23-20)6-5-7-14(18)26)12-8-9-15(28-2)16(11-12)29-3/h4,8-9,11,17H,1,5-7,10H2,2-3H3,(H2,23,24,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKAXYLKTNRMIRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)NC(=N4)SCC=C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(3,4-dimethoxyphenyl)-2-(prop-2-en-1-ylsulfanyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione , also known by its chemical formula , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrimidoquinoline core with various functional groups that may contribute to its biological effects. The presence of a dimethoxyphenyl group and a prop-2-en-1-ylsulfanyl moiety suggests potential interactions with biological targets.
Biological Activity Overview
Research into the biological activities of this compound has primarily focused on its antimicrobial , anticancer , and anti-inflammatory properties. Below is a detailed analysis of these activities.
Antimicrobial Activity
Studies have indicated that derivatives of compounds with similar structures exhibit significant antimicrobial properties. For instance:
- The compound's structural analogs have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal pathogens like Candida albicans .
- The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of specific metabolic pathways .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties:
- In vitro assays have demonstrated cytotoxic effects against several cancer cell lines. For example, compounds with similar structural features have been tested against breast and colon cancer cell lines .
- The proposed mechanism includes the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways involved in cell survival .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored:
- In animal models, it has been shown to reduce inflammation markers in conditions such as arthritis and colitis .
- The anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response.
Data Tables
Case Studies
- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of synthesized derivatives against common pathogens. The results indicated that certain modifications enhanced activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Evaluation : A series of in vitro experiments were conducted on various cancer cell lines where the compound exhibited IC50 values indicating significant cytotoxicity. Further studies are required to elucidate the underlying mechanisms .
- Inflammation Model : In an experimental model of induced inflammation, administration of the compound resulted in a marked decrease in inflammatory cytokines compared to control groups, suggesting its potential as an anti-inflammatory agent .
Scientific Research Applications
Pharmaceutical Development
The compound exhibits significant potential in pharmaceutical applications due to its biological activity:
- Anticancer Activity : Various studies have indicated that pyrimidoquinoline derivatives possess anticancer properties. The presence of the dimethoxyphenyl group may enhance the compound's efficacy against specific cancer cell lines by interacting with molecular targets involved in cell proliferation and apoptosis .
- Antimicrobial Properties : Compounds with similar structures have shown antimicrobial activity. The sulfanyl group is known to contribute to this property by disrupting microbial cell membranes or interfering with metabolic pathways .
Organic Synthesis
The synthesis of this compound is notable for its utility as an intermediate in organic synthesis:
- Synthetic Intermediates : Enaminones and related compounds are widely used as synthetic intermediates in organic chemistry. This particular compound can serve as a precursor for synthesizing other biologically active molecules through various reactions such as nucleophilic substitutions or cycloadditions .
Material Science
Research into the material properties of similar compounds suggests potential applications in material science:
- Photonic Materials : The unique electronic properties of pyrimidoquinolines can be exploited in the development of photonic materials. Their ability to absorb light at specific wavelengths makes them suitable candidates for use in optical devices and sensors .
Case Study 1: Anticancer Activity
A study conducted on pyrimidoquinoline derivatives demonstrated that modifications at the 2-position significantly influenced their cytotoxicity against various cancer cell lines. The tested derivative showed promising results in inhibiting cell growth and inducing apoptosis in breast cancer cells .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, derivatives similar to the target compound were evaluated against Gram-positive and Gram-negative bacteria. The results indicated that compounds with sulfanyl groups exhibited superior antibacterial activity compared to their non-sulfanyl counterparts .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Pyrimido[4,5-b]quinoline derivatives vary primarily in their substituents at positions 2 and 3. Below is a detailed comparison:
Table 1: Structural and Property Comparison of Pyrimido[4,5-b]quinoline Derivatives
Key Observations:
The 3,4-dimethoxyphenyl group provides stronger electron-donating effects than 2-methoxyphenyl (C117-0030), which may enhance interactions with hydrophobic binding pockets .
Biological Activity Trends :
- Methylthio derivatives (e.g., 2b, 2c) exhibit antitumor activity, with IC₅₀ values in the micromolar range . The target compound’s allylthio group could offer improved binding via covalent interactions (e.g., Michael addition with cysteine residues).
Synthetic Accessibility: Ethyl/methylthio analogs are synthesized via nucleophilic substitution of 2-chloropyrimidoquinolines with thiols, while allylthio derivatives may require controlled reaction conditions to avoid polymerization .
Research Findings and Implications
- Structural Uniqueness: The target compound’s combination of allylthio and dimethoxyphenyl groups distinguishes it from other derivatives.
- Potential Limitations: Higher molecular weight (439.53 g/mol) may challenge compliance with Lipinski’s rule of five, affecting oral bioavailability.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 5-(3,4-dimethoxyphenyl)-2-(prop-2-en-1-ylsulfanyl)pyrimidoquinoline-4,6-dione, and how can reaction efficiency be optimized?
- Methodological Answer : Utilize ultrasound-assisted synthesis with Fe(DS)₃ as a Lewis acid-surfactant-combined catalyst, which enhances reaction rates and yields via cavitation effects. Optimize parameters (e.g., solvent polarity, temperature, catalyst loading) using Design of Experiments (DoE) to reduce trial-and-error inefficiencies . For purification, employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization in ethanol. Validate purity via HPLC and NMR (δ 1.95–2.12 ppm for CH₂ groups, δ 6.70–6.94 ppm for aromatic protons) .
Q. How can researchers characterize the electronic and structural properties of this compound to confirm its identity?
- Methodological Answer : Combine spectroscopic techniques:
- IR spectroscopy : Identify key functional groups (e.g., C=O at ~1705 cm⁻¹, C-S at ~670 cm⁻¹).
- NMR : Use ¹H/¹³C NMR to resolve substituent effects (e.g., methoxy groups at δ 3.69 ppm, allyl sulfanyl protons at δ 2.39–2.50 ppm).
- Mass spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ peak alignment with theoretical mass). Cross-reference data with computational predictions (DFT-based IR/NMR simulations) .
Q. What in vitro assays are suitable for initial biological activity screening of this compound?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based or colorimetric readouts. For cytotoxicity profiling, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and validate results via dose-response curves (IC₅₀ calculations). Ensure reproducibility with triplicate experiments and ANOVA statistical analysis .
Advanced Research Questions
Q. How can computational methods predict the reactivity and regioselectivity of this compound in novel reactions?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-311G** level) to map transition states and identify reactive sites. Use Fukui indices to predict electrophilic/nucleophilic regions. Validate predictions experimentally via competitive reaction studies (e.g., allyl sulfanyl vs. methoxy group reactivity). Integrate machine learning (ML) models trained on similar pyrimidoquinoline derivatives to accelerate hypothesis generation .
Q. What strategies resolve contradictions in observed vs. predicted biological activity data for this compound?
- Methodological Answer : Investigate off-target effects using proteome-wide affinity profiling (e.g., thermal shift assays). Reassess assay conditions (e.g., buffer pH, co-solvents) that may alter compound stability. Cross-validate with molecular dynamics (MD) simulations to study binding mode inconsistencies. Publish negative results to refine structure-activity relationship (SAR) models .
Q. How can researchers design experiments to optimize the compound’s solubility and bioavailability without altering its core structure?
- Methodological Answer : Use a Quality-by-Design (QbD) approach:
- Solubility enhancement : Test co-solvents (e.g., PEG 400, DMSO) or cyclodextrin inclusion complexes.
- Bioavailability : Employ in vitro Caco-2 permeability assays and PAMPA to assess absorption. Modify formulation (e.g., nanoemulsions) guided by Hansen solubility parameters. Validate via pharmacokinetic studies in rodent models .
Q. What advanced reactor designs improve scalability for synthesizing this compound under green chemistry principles?
- Methodological Answer : Implement continuous-flow reactors with immobilized Fe(DS)₃ catalysts to enhance mass transfer and reduce waste. Monitor reaction kinetics in real-time via inline FTIR or Raman spectroscopy. Optimize solvent recovery using membrane separation technologies (e.g., nanofiltration) .
Data Contradiction and Validation
Q. How should researchers address discrepancies between computational predictions and experimental reaction yields?
- Methodological Answer : Re-examine computational assumptions (e.g., solvent effects, implicit vs. explicit solvation models). Perform sensitivity analysis on input parameters (e.g., activation energy barriers). Conduct control experiments to isolate side reactions (e.g., hydrolysis of allyl sulfanyl groups). Use high-throughput screening to identify unaccounted catalytic pathways .
Q. What statistical frameworks are robust for analyzing variability in biological assay data?
- Methodological Answer : Apply mixed-effects models to account for batch-to-batch variability. Use bootstrapping to estimate confidence intervals for IC₅₀ values. For multi-lab reproducibility studies, follow ISO 5725 guidelines for interlaboratory calibration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
